2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-10-9-11(2)13(4)16(12(10)3)18-21-22-19(27-18)20-17(24)14-7-5-6-8-15(14)23(25)26/h5-9H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNKQOUKNOHUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of 2-amino-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 382.4 g/mol. Its structure features a nitro group, a thiadiazole ring, and a tetramethylphenyl substituent, which contribute to its biological and chemical reactivity.
Pharmacological Applications
- Antioxidant Activity :
-
Antimicrobial Properties :
- Thiadiazole derivatives have been studied for their antimicrobial activities. The unique structural features of 2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide may enhance its efficacy against various pathogens. Studies have shown promising results in inhibiting bacterial growth .
- Anti-cancer Potential :
Materials Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiadiazole ring may also play a role in modulating biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the tetramethylphenyl group, which may influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to distinct biological effects compared to similar compounds .
Biological Activity
2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . The presence of the 1,3,4-thiadiazole moiety is crucial for its biological activity. This structure is known for its diverse pharmacological profiles.
Biological Activities
1. Antitumor Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit promising antitumor effects. For instance, derivatives of this ring have shown significant activity against various cancer cell lines. A study reported that certain thiadiazole derivatives had IC50 values in the range of 4.37 µM to 8.03 µM against HepG-2 and A-549 cell lines, respectively . The mechanisms attributed to this activity include:
- Inhibition of DNA and RNA synthesis : Thiadiazole derivatives disrupt nucleic acid synthesis without affecting protein synthesis .
- Targeting key kinases : The heteroatoms in the thiadiazole can interact with biological targets involved in tumorigenesis .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown significant antibacterial and antifungal activities against various pathogens:
- Antibacterial : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal : Demonstrated activity against fungal strains including Aspergillus niger .
The minimum inhibitory concentration (MIC) values for several derivatives were found to be lower than those of standard antibiotics, indicating a potential for development as new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes such as carbonic anhydrase and phosphodiesterases .
- Receptor Interaction : Some studies suggest that these compounds may act as antagonists at adenosine receptors, influencing cellular signaling pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Compound 20b | Antitumor (HepG-2) | 4.37 ± 0.7 | |
| Various derivatives | Antibacterial (S. aureus) | MIC = 32.6 | |
| Thiadiazole derivatives | Antimicrobial (E. coli) | MIC < 47.5 |
These findings underscore the versatility of thiadiazole derivatives in drug development.
Q & A
Basic: What are the optimal synthetic routes for 2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Thiadiazole Core Formation : React thiosemicarbazide with a substituted carboxylic acid (e.g., 2,3,5,6-tetramethylbenzoic acid) under acidic conditions to form the 1,3,4-thiadiazole ring .
Benzamide Coupling : Introduce the 2-nitrobenzamide moiety via nucleophilic acyl substitution using 2-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) .
Microwave Optimization : Microwave-assisted synthesis significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yields (typically 60–70%) by enhancing reaction efficiency under solvent-free conditions .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent connectivity .
- FT-IR : Key bands include C=O stretching (~1680 cm) for the amide group and NO symmetric/asymmetric stretching (~1520/1350 cm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 423.1) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve its structural ambiguities?
Methodological Answer:
Data Collection : Use a single-crystal X-ray diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) to determine unit cell parameters (e.g., a = 29.950 Å, β = 94.78°) .
Refinement with SHELX : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., O–H⋯N interactions stabilizing the crystal lattice) .
Planarity Analysis : Assess dihedral angles between the thiadiazole ring and aromatic substituents to confirm coplanarity (critical for π-π stacking interactions in bioactivity) .
Advanced: How do substituents on the thiadiazole ring influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (NO) : Enhance binding affinity to enzyme active sites (e.g., kinases) by increasing electrophilicity .
- Steric Effects : Bulky 2,3,5,6-tetramethylphenyl groups may hinder metabolic degradation, improving pharmacokinetic stability .
- Comparative SAR Studies : Replace the nitro group with methoxy or halogens (e.g., F, Cl) and assay cytotoxicity (IC) to identify optimal substituents .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time .
Solubility Adjustments : Use co-solvents (e.g., DMSO at <0.1% v/v) to mitigate false negatives caused by poor aqueous solubility .
Mechanistic Profiling : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding modes (e.g., hydrogen bonding with Ser/Thr kinase residues) .
Advanced: What computational methods predict its reactivity and stability?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV indicate stability) .
Hydrolysis Studies : Simulate pH-dependent degradation (e.g., acidic vs. basic conditions) using transition-state modeling to identify labile bonds (e.g., amide cleavage) .
Solvation Free Energy : Calculate partition coefficients (LogP) with COSMO-RS to optimize formulations for drug delivery .
Advanced: How to design derivatives with improved pharmacological properties?
Methodological Answer:
Bioisosteric Replacement : Substitute the nitro group with a sulfonamide (–SONH) to enhance solubility while retaining bioactivity .
Prodrug Strategies : Introduce ester linkages (e.g., acetyl) to improve membrane permeability, with enzymatic cleavage releasing the active form .
Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., methyl groups prone to oxidation) and block them with fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
